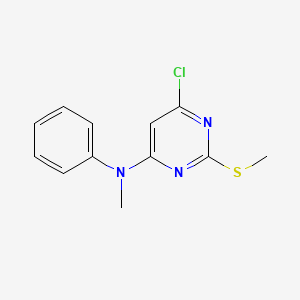

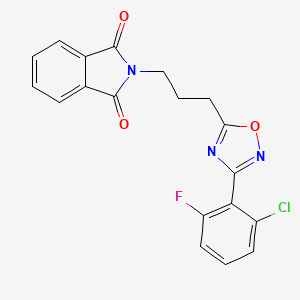

![molecular formula C17H24N2O3 B2406469 (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide CAS No. 2411322-63-7](/img/structure/B2406469.png)

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

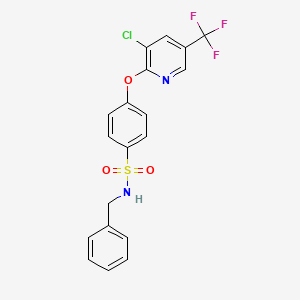

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful for a variety of applications, including imaging, labeling, and detection. In

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is widely used in scientific research for a variety of applications. One of its primary uses is as a fluorescent dye for imaging and labeling. It is commonly used in microscopy to visualize cellular structures and processes. It can also be used to label proteins, DNA, and other molecules for detection and analysis. In addition, this compound can be used as a sensor for detecting changes in pH and ion concentrations in biological systems.

Mécanisme D'action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is based on its unique chemical structure. It contains a conjugated system of double bonds that allows it to absorb light in the ultraviolet and visible regions of the spectrum. When excited by light, this compound emits a bright green fluorescence that can be detected and measured. This property makes it highly useful for imaging and detection applications.

Biochemical and Physiological Effects:

This compound has relatively low toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to use appropriate safety precautions when handling this compound, as with any chemical reagent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is its high sensitivity and specificity for labeling and detection. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, it is not suitable for use in live-cell imaging due to its relatively short fluorescence lifetime. In addition, it can be susceptible to photobleaching, which can limit its usefulness in long-term imaging experiments.

Orientations Futures

There are many potential future directions for research involving (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide. One area of interest is in the development of new fluorescent dyes with improved properties, such as longer fluorescence lifetimes and increased resistance to photobleaching. Another area of interest is in the application of this compound and other fluorescent dyes for in vivo imaging and detection. This could have important implications for the diagnosis and treatment of diseases such as cancer. Finally, there is potential for the use of this compound and other fluorescent dyes in the development of biosensors for a variety of applications, including environmental monitoring and medical diagnostics.

Méthodes De Synthèse

The synthesis of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide involves several steps, starting with the reaction between 2-phenyl-1,4-dioxane-2-carboxaldehyde and N,N-dimethylformamide dimethyl acetal to form a Schiff base. This is then reacted with (E)-4-bromo-2-buten-1-ol to form the desired product, this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.

Propriétés

IUPAC Name |

(E)-4-(dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-19(2)10-6-9-16(20)18-13-17(14-21-11-12-22-17)15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,18,20)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLYSAUUYBPAW-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NCC1(COCCO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NCC1(COCCO1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

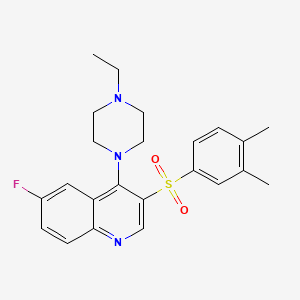

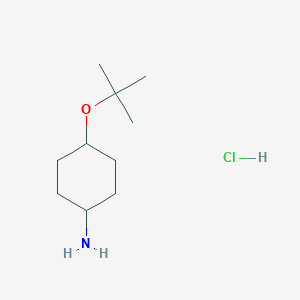

![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)

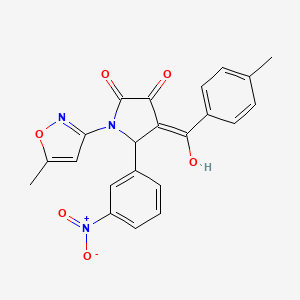

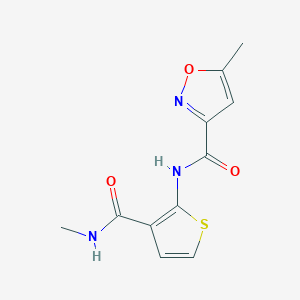

![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)

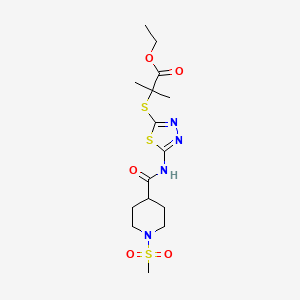

![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)

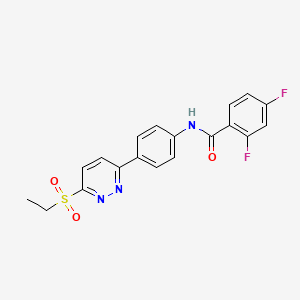

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)